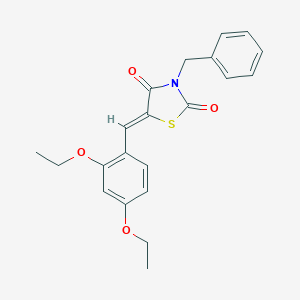
3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione family. It is also known as TZD and has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the modulation of various signaling pathways. The compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. It also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, it activates the AMPK pathway, which is involved in energy homeostasis and glucose uptake. The compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages and microglia. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In addition, it improves insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to be effective in various in vitro and in vivo models of inflammation, cancer, and diabetes. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and toxicity studies are necessary before using this compound in further experiments.
Direcciones Futuras
There are several future directions for the research on 3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to explore its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with various signaling pathways. Additionally, further studies are needed to optimize the synthesis method of this compound and to improve its solubility in water. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis method of 3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the condensation reaction between 2,4-diethoxybenzaldehyde and 3-benzyl-2,4-thiazolidinedione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields a yellow crystalline product that is then purified by recrystallization. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages and microglia, thereby reducing inflammation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In addition, it has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, making it a potential therapeutic agent for diabetes.
Propiedades
Fórmula molecular |
C21H21NO4S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(5Z)-3-benzyl-5-[(2,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H21NO4S/c1-3-25-17-11-10-16(18(13-17)26-4-2)12-19-20(23)22(21(24)27-19)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3/b19-12- |
Clave InChI |
DXPBPFPYPQPRBA-UNOMPAQXSA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC |
SMILES canónico |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300844.png)

![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300851.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)

![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300855.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300864.png)
![4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300865.png)
![2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B300866.png)